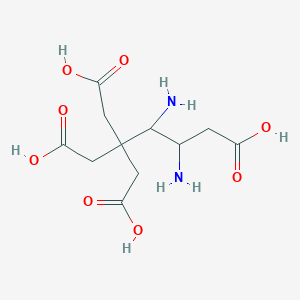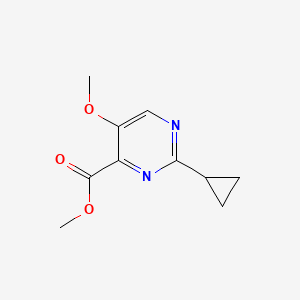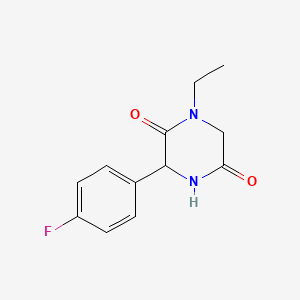
1-Ethyl-3-(4-fluorophenyl)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(4-fluorophenyl)piperazine-2,5-dione is an organic compound belonging to the class of piperazine derivatives Piperazines are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-(4-fluorophenyl)piperazine-2,5-dione can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields. For example, the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of diethylene glycol monomethyl ether under microwave irradiation can produce the desired compound efficiently .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-(4-fluorophenyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding piperazine diones.
Reduction: Formation of piperazine derivatives with reduced functional groups.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-Ethyl-3-(4-fluorophenyl)piperazine-2,5-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(4-fluorophenyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A related compound with similar structural features but lacking the ethyl group.
1-Ethyl-4-(4-fluorophenyl)piperazine: Another similar compound with the ethyl group attached to a different position on the piperazine ring.
1-(4-Fluorophenyl)-2,5-dione: A compound with a similar dione structure but without the piperazine ring.
Uniqueness
1-Ethyl-3-(4-fluorophenyl)piperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl and 4-fluorophenyl groups on the piperazine ring enhances its potential for diverse applications in various fields .
Properties
Molecular Formula |
C12H13FN2O2 |
|---|---|
Molecular Weight |
236.24 g/mol |
IUPAC Name |
1-ethyl-3-(4-fluorophenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C12H13FN2O2/c1-2-15-7-10(16)14-11(12(15)17)8-3-5-9(13)6-4-8/h3-6,11H,2,7H2,1H3,(H,14,16) |
InChI Key |
GRKLYWPPWFMZSU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(=O)NC(C1=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


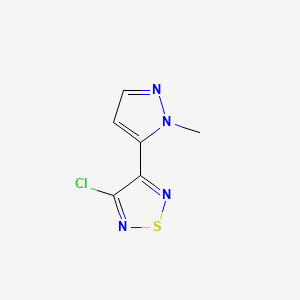
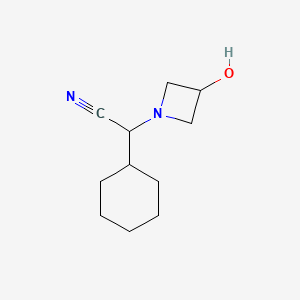
![1-(2-Fluoro-4-methoxyphenyl)-4-((2-isopropyl-5-methylphenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B14881623.png)

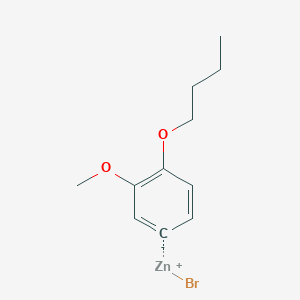
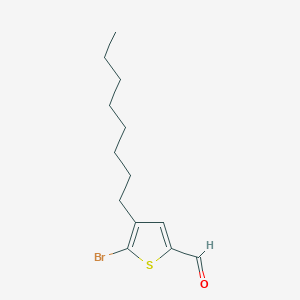
![(3E)-3-[4-(3-hydroxyphenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14881668.png)
![2-(5-Bromothiophen-2-yl)-7-chloroimidazo[1,2-a]pyridine](/img/structure/B14881676.png)
![6-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14881682.png)

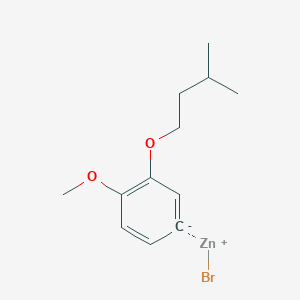
![1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B14881702.png)
